molecular formula C17H14ClN3O2 B277539 N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B277539
M. Wt: 327.8 g/mol
InChI Key: ZQHCPWBXSNUBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities that make it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential area of exploration is the development of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the identification of the molecular targets of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in various diseases such as cancer, inflammation, and neurological disorders can be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 4-chlorobenzylamine with 2-(4-oxo-3(4H)-quinazolinyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c18-13-7-5-12(6-8-13)9-19-16(22)10-21-11-20-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,19,22)

InChI Key

ZQHCPWBXSNUBDQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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